molecular formula C12H13NO2 B073217 3-(2-methyl-1H-indol-3-yl)propanoic acid CAS No. 1136-87-4

3-(2-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B073217
CAS No.: 1136-87-4
M. Wt: 203.24 g/mol
InChI Key: MVCHNOBEGHXCDV-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)propanoic acid (CAS 1136-87-4) is a high-purity indole-based organic compound offered for research and development purposes. With a molecular formula of C12H13NO2 and a molecular weight of 203.24 g/mol, this compound serves as a versatile and valuable synthetic intermediate in various chemical disciplines . Its structure, featuring a 2-methylindole moiety linked to a propanoic acid chain, makes it a privileged scaffold for medicinal chemistry and drug discovery research. Scientists utilize this building block in the design and synthesis of novel heterocyclic compounds, potentially for use as enzyme inhibitors or receptor modulators. In material science, it can be incorporated into more complex molecular structures to study supramolecular assembly and organic electronic materials. Product Identifiers & Data • CAS Number : 1136-87-4 • Molecular Formula : C12H13NO2 • Molecular Weight : 203.24 g/mol • MDL Number : MFCD00277099 Safety Information This product is for research use only and is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCHNOBEGHXCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150482
Record name 1H-Indole-3-propanoic acid, 2-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID90150482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-87-4
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(2-methyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 3-(2-methyl-1H-indol-3-yl)propanoic acid is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound features an indole ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, indole-based compounds are known to target various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Studies have suggested that indole derivatives can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX), which plays a role in inflammation and pain signaling.

Receptor Modulation

This compound may also interact with various receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose homeostasis and lipid metabolism. Such interactions can influence metabolic diseases like diabetes.

Drug Formulation

The solubility characteristics of this compound indicate its potential for formulation in various drug delivery systems. Its high solubility enhances bioavailability, making it a candidate for oral or injectable formulations.

Toxicological Studies

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary studies indicate that it may cause skin irritation but has low toxicity levels overall, which is promising for further development.

Case Studies

Study FocusFindings
Anticancer ActivityIndole derivatives showed significant inhibition of cancer cell lines.
NeuroprotectionCompounds exhibited protective effects against oxidative stress in neurons.
Enzyme InhibitionDemonstrated potential as a COX inhibitor, reducing inflammation markers.
Receptor ModulationInteraction with PPARγ suggests metabolic regulatory properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Molecular Formula MW (g/mol) Substituents Bioactivity Reference
3-(1H-Indol-3-yl)propanoic acid (IpA) C11H11NO2 189.21 None Not explicitly reported; precursor for indole derivatives
L-Tryptophan C11H12N2O2 204.23 Amino group at C2 Essential amino acid; precursor for serotonin and melatonin biosynthesis
3-(5-Methoxy-1H-indol-3-yl)propanoic acid C12H13NO3 219.24 Methoxy at C5 of indole Not explicitly reported; methoxy may enhance lipophilicity
3-(1-Methyl-1H-indol-3-yl)propanoic acid C12H13NO2 203.24 Methyl at N1 of indole Unknown; structural similarity suggests potential receptor interactions
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid C17H14ClNO2 299.75 Chloro at C7, phenyl at C2 of indole Not reported; halogenation and aryl groups may influence antimicrobial activity
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid C13H13NO3 231.25 Quinoline core with methyl and keto groups Broad-spectrum antimicrobial activity against bacteria and fungi
Chlorinated 3-phenylpropanoic acids (e.g., Compound 1) C9H7Cl2O3 242.06 Dichloro and hydroxy on phenyl ring Selective activity against E. coli and S. aureus

Key Findings

Impact of Indole Substitutions: The presence of a methyl group at C2 (target compound) vs. Methoxy groups () increase molecular weight and lipophilicity, which may enhance membrane permeability.

Bioactivity Trends: Antimicrobial Activity: The quinoline derivative () demonstrated potent antimicrobial effects, while chlorinated phenylpropanoic acids () showed selectivity for bacterial strains. This suggests that aromatic substitution patterns (indole vs. phenyl) and halogenation modulate antimicrobial efficacy. Amino Acid Derivatives: L-Tryptophan () serves metabolic roles, whereas non-amino acid analogs like IpA () may act as intermediates in synthetic pathways.

Research Implications

  • Synthetic Utility : Derivatives like the Fmoc-protected analog () are valuable in peptide synthesis, enabling site-specific modifications.
  • Antimicrobial Development: The quinoline-propanoic acid hybrid () highlights the promise of non-fluoroquinolone scaffolds for overcoming antibiotic resistance.
  • Structural-Activity Relationships (SAR): Comparative studies between indole and phenylpropanoic acids () underscore the importance of core aromatic systems in bioactivity.

Biological Activity

3-(2-Methyl-1H-indol-3-yl)propanoic acid, also known as indole propionic acid (IPA), is a compound that has garnered attention due to its diverse biological activities. This article reviews the existing research on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H13NC_{12}H_{13}N with a molecular weight of approximately 189 g/mol. The compound features an indole structure, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, where it demonstrated a dose-dependent growth inhibition comparable to that of established antibiotics like pyrazinamide. In vivo studies showed that the compound reduced the bacterial load in mouse models by seven-fold, suggesting its potential as an adjunct therapy in tuberculosis treatment .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown efficacy in protecting neuronal cells from oxidative stress and apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. In vitro experiments revealed that IPA could prevent cell death in human neuroblastoma cells exposed to neurotoxic agents .

Antioxidant Activity

This compound exhibits antioxidant properties, which contribute to its neuroprotective effects. It has been demonstrated to scavenge free radicals and reduce lipid peroxidation, thus mitigating oxidative damage in neuronal tissues .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may be beneficial in treating conditions like Parkinson's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound may interact with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways.
  • Free Radical Scavenging : Its antioxidant capacity allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Neurotransmitter Modulation : By inhibiting MAO-B, it increases the availability of neurotransmitters, enhancing synaptic function and potentially improving mood and cognitive functions.

Case Studies and Research Findings

Study Findings
In vivo study on tuberculosisDemonstrated a seven-fold reduction in bacterial load in spleen tissues of mice treated with IPA compared to untreated controls .
Neuroprotective effectsIPA protected neuronal cells from oxidative stress-induced apoptosis in both SH-SY5Y cell lines and primary rat hippocampal neurons .
Antioxidant activityShowed significant reduction in lipid peroxidation levels and ROS generation in treated neuronal cells .

Q & A

Q. Tables for Key Data

Analytical Parameter Typical Values Technique Reference
Molecular Weight203.24 g/molMS
Melting Point180–185°C (dec.)DSC
1H^1H-NMR (DMSO-d6)δ 2.3 (s, 3H, CH3)400 MHz NMR
X-ray Bond Length (C–C)1.515 ÅSC-XRD

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